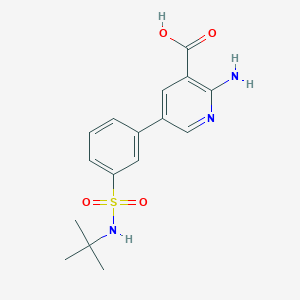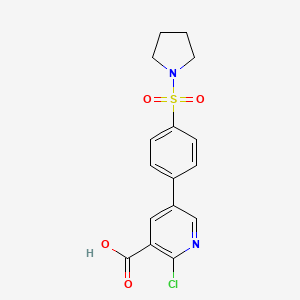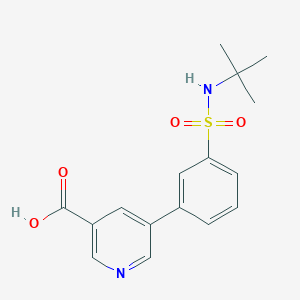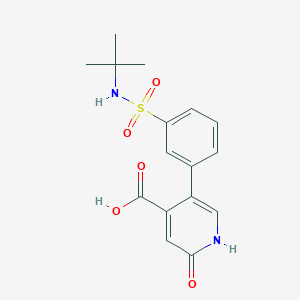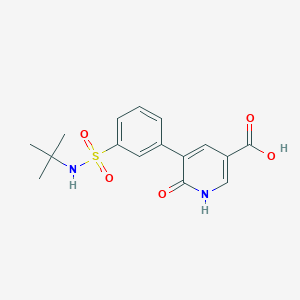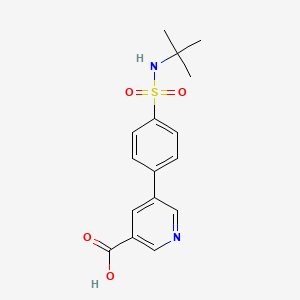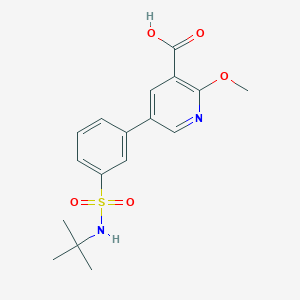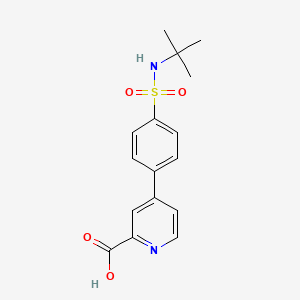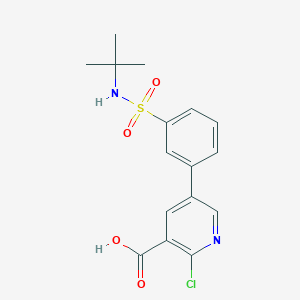
5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a 3-T-butylsulfamoylphenyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid typically involves multi-step organic reactions. One common approach is to start with the nicotinic acid derivative, which undergoes chlorination to introduce the chlorine atom at the 2-position. The 3-T-butylsulfamoylphenyl group can be introduced through a sulfonamide formation reaction, where a suitable phenyl derivative is reacted with a T-butylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反应分析
Types of Reactions
5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
科学研究应用
5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
5-(3-T-Butylsulfamoylphenyl)-2-bromonicotinic acid: Similar structure but with a bromine atom instead of chlorine.
5-(3-T-Butylsulfamoylphenyl)-2-fluoronicotinic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
5-(3-T-Butylsulfamoylphenyl)-2-chloronicotinic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The T-butylsulfamoyl group also adds steric bulk, potentially affecting the compound’s binding affinity and selectivity.
属性
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)12-6-4-5-10(7-12)11-8-13(15(20)21)14(17)18-9-11/h4-9,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRBNFNATBVTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
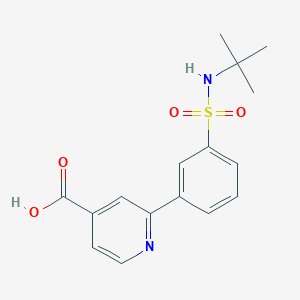
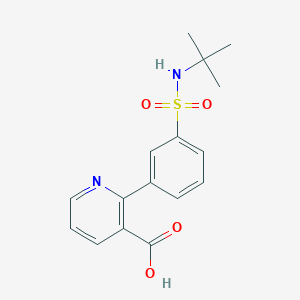
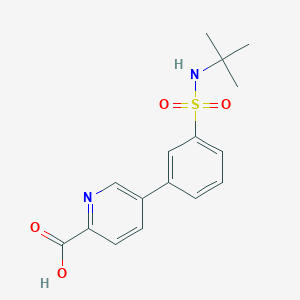
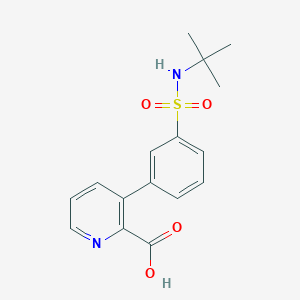
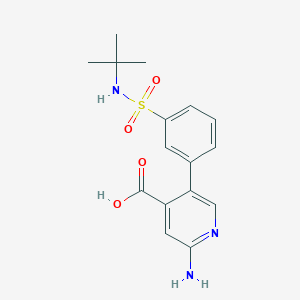
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid](/img/structure/B6395349.png)
